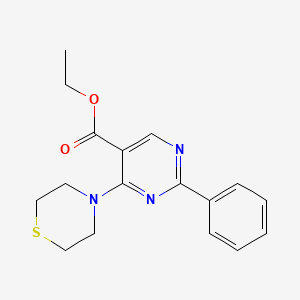
8-Bromo-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by the presence of a bromine atom at the 8th position, two methyl groups at the 1st and 3rd positions, and a 3-phenylpropyl group at the 7th position of the purine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione typically involves the bromination of 1,3-dimethylxanthine followed by the introduction of the 3-phenylpropyl group. The bromination reaction is usually carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the 8th position. The subsequent alkylation with 3-phenylpropyl bromide is performed in the presence of a suitable base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The purine ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding purine derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of 8-substituted purine derivatives.
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Hydrolysis: Formation of purine derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
8-Bromo-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel purine derivatives with potential biological activities.
Biology: Studied for its effects on cellular processes and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Bromo-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 3-phenylpropyl group contribute to its binding affinity and selectivity. The compound may modulate the activity of target proteins, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Bromo-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione
- 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione
- 8-Bromo-7-but-2-yn-1-yl-3-methylpurine-2,6-dione
Uniqueness
8-Bromo-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is unique due to the presence of the 3-phenylpropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Propiedades
Número CAS |
255731-01-2 |
|---|---|
Fórmula molecular |
C16H17BrN4O2 |
Peso molecular |
377.242 |
Nombre IUPAC |
8-bromo-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C16H17BrN4O2/c1-19-13-12(14(22)20(2)16(19)23)21(15(17)18-13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
Clave InChI |
SCQNNOQXJWPOTO-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCCC3=CC=CC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(6-Methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2927067.png)

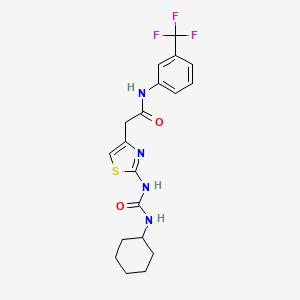
![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2927072.png)
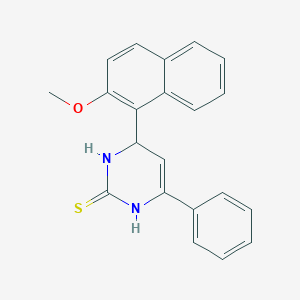
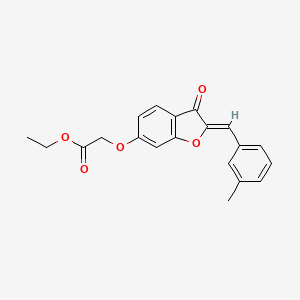
![(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2927079.png)

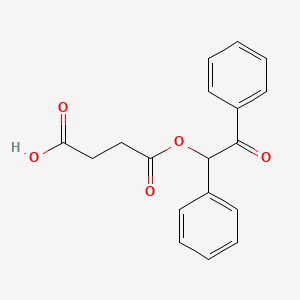
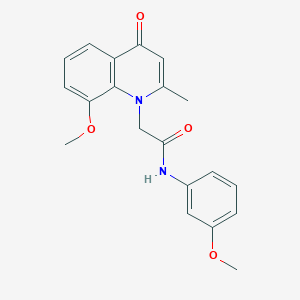

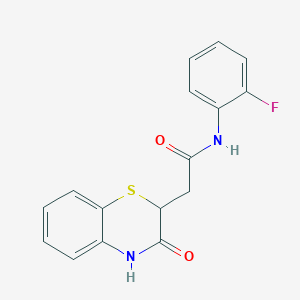
![Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate](/img/structure/B2927088.png)
